molecular formula C8H8N2O2 B1526052 2-Cyclopropyl-5-nitropyridine CAS No. 1190380-55-2

2-Cyclopropyl-5-nitropyridine

Cat. No.: B1526052
CAS No.: 1190380-55-2
M. Wt: 164.16 g/mol
InChI Key: QZZQXRLRLSTKJL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry, a field that has yielded numerous compounds with profound impacts on medicine, agriculture, and materials science. tandfonline.comnih.govnih.govimist.ma The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is structurally related to benzene (B151609) and is a common motif in a vast array of natural products and synthetic pharmaceuticals. globalresearchonline.netwikipedia.org

The presence of the nitrogen atom in the pyridine ring imparts distinct chemical properties, including basicity and the ability to participate in a variety of chemical reactions. These characteristics make pyridine derivatives versatile scaffolds for the development of new molecules with tailored properties. tandfonline.comnih.gov Consequently, they are integral to the discovery of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory drugs. tandfonline.comnih.govglobalresearchonline.net

The Role of Cyclopropyl (B3062369) and Nitro Functionalities in Molecular Design

The incorporation of specific functional groups is a key strategy in molecular design to modulate the properties of a parent molecule. In 2-Cyclopropyl-5-nitropyridine, the cyclopropyl and nitro groups each contribute unique and valuable attributes.

The cyclopropyl group is an increasingly popular substituent in medicinal chemistry. nih.govacs.org This small, three-membered ring introduces conformational rigidity, which can help to lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target. nih.govacs.orgiris-biotech.de Its unique electronic properties, including enhanced π-character in its carbon-carbon bonds, can also influence a molecule's metabolic stability, permeability across biological membranes, and other pharmacokinetic properties. nih.govhyphadiscovery.comresearchgate.net The introduction of a cyclopropyl group can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. iris-biotech.dehyphadiscovery.com

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain types of chemical reactions. scispace.comresearchgate.net In organic synthesis, the nitro group is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which is a common building block in many pharmaceuticals. scispace.comfrontiersin.orgnih.gov The nitro group itself can also be a key pharmacophore, contributing directly to the biological activity of a molecule, particularly in the development of antimicrobial and anticancer agents. nih.govnih.gov

Historical Context of Nitropyridine Synthesis Methodologies

The synthesis of nitropyridines has historically presented challenges due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic nitration compared to benzene. wikipedia.org Direct nitration of pyridine often requires harsh conditions and can result in low yields. wikipedia.org

Over the years, various methods have been developed to overcome these difficulties. One of the earliest and most fundamental approaches to pyridine synthesis was the Hantzsch pyridine synthesis, first described in 1881. wikipedia.org While not a direct nitration method, it provided a foundational route to pyridine derivatives. The Chichibabin reaction, reported in 1924, offered another pathway to pyridine synthesis, though often with modest yields. wikipedia.org

More specific to nitropyridines, early methods for their preparation often involved the nitration of pyridine N-oxides, followed by deoxygenation. acs.org Another strategy involves the reduction of aminonitropyridines, which themselves can be challenging to synthesize selectively. orgsyn.org A significant advancement in the direct nitration of pyridines came with the use of dinitrogen pentoxide (N₂O₅). scispace.comntnu.no This reagent allows for the nitration of pyridines under milder conditions, often leading to the formation of 3-nitropyridine (B142982) derivatives. ntnu.no The mechanism is believed to involve the formation of an N-nitropyridinium intermediate. ntnu.no

Current Research Landscape and Future Directions for this compound

Current research involving this compound and related functionalized nitropyridines is focused on leveraging its unique combination of functional groups for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. mdpi.com

The cyclopropyl group continues to be explored for its ability to enhance the pharmacological properties of drug candidates. chemenu.com Research is ongoing to understand how the interplay between the cyclopropyl and nitro groups in this compound influences its reactivity and potential biological activity. For instance, the reduction of the nitro group to an amine would yield 2-cyclopropylpyridin-5-amine, a valuable intermediate for further chemical elaboration.

Future research directions will likely involve the exploration of this compound as a key building block in the synthesis of complex molecular architectures. Its derivatives are being investigated as potential inhibitors of various enzymes and receptors. acs.orggoogle.com The development of more efficient and selective methods for the functionalization of the pyridine ring will be crucial for unlocking the full potential of this versatile compound. The photophysical properties of nitropyridine derivatives are also an area of growing interest, suggesting potential applications in the development of novel fluorescent probes and materials. mdpi.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₂ nih.gov
Molecular Weight 164.16 g/mol nih.gov
IUPAC Name 5-cyclopropyl-2-nitropyridine nih.gov
SMILES C1CC1C2=CN=C(C=C2)N+[O-] nih.gov
XLogP3-AA 1.9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZQXRLRLSTKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731300
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-55-2
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Cyclopropyl 5 Nitropyridine and Its Analogues

Strategic Approaches to Pyridine (B92270) Ring Nitration

The introduction of a nitro group onto a pyridine ring is a pivotal step in the synthesis of many valuable chemical intermediates. However, the electron-deficient nature of the pyridine nucleus makes it resistant to classical electrophilic aromatic substitution reactions.

Direct Nitration Limitations and Challenges in Pyridine Chemistry

Direct nitration of pyridine is notoriously difficult. The lone pair of electrons on the nitrogen atom makes the ring highly deactivated towards electrophilic attack. Furthermore, the nitrogen atom is readily protonated under the strongly acidic conditions typically used for nitration (e.g., mixed nitric and sulfuric acid), which further increases the ring's deactivation. researchgate.netyoutube.com These conditions often result in very low yields of nitropyridines, making this approach synthetically impractical for many applications. researchgate.net The pyridine ring is estimated to be significantly less reactive towards nitration than benzene (B151609). researchgate.net

Indirect Nitration Pathways via N-Nitropyridinium Intermediates

To circumvent the challenges of direct nitration, indirect methods involving the formation of N-nitropyridinium intermediates have been developed. These strategies offer milder reaction conditions and improved regioselectivity.

A notable indirect method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netntnu.no This intermediate is then subjected to conditions that promote the migration of the nitro group from the nitrogen atom to a carbon atom on the ring. The mechanism of this migration has been a subject of study, with evidence pointing towards a sigmatropic rearrangement. While an earlier proposal suggested a nih.govepa.gov sigmatropic shift for the formation of 3-nitropyridine (B142982), the precise nature of the rearrangement can be complex. researchgate.netntnu.no The reaction of the N-nitropyridinium ion with nucleophiles like bisulfite can lead to the formation of dihydropyridine (B1217469) intermediates, which then rearrange to the final nitrated product. ntnu.noepa.govrsc.org This process ultimately allows for the nitration of the pyridine ring under conditions that avoid harsh, strongly acidic media.

The procedure developed by Bakke and coworkers provides an effective method for the 3-nitration of pyridines. researchgate.netacs.org The original procedure involves reacting the pyridine with dinitrogen pentoxide in a solvent like sulfur dioxide, followed by treatment with an aqueous solution of sodium bisulfite. researchgate.netntnu.no Modifications to this procedure have been explored to optimize yields and broaden its applicability to various substituted pyridines. ntnu.no For instance, changing the solvent and the workup conditions can influence the outcome of the reaction. ntnu.no This method has proven to be a valuable tool for accessing 3-nitropyridines, which are often difficult to obtain through direct nitration. researchgate.net

Table 1: Comparison of Nitration Procedures for Pyridine

Procedure Reagents Typical Product Reported Yield
Direct Nitration HNO₃/H₂SO₄ 3-Nitropyridine Very Low researchgate.net
Bakke's Procedure N₂O₅, then NaHSO₃/H₂O 3-Nitropyridine Good researchgate.netacs.org
Modified Bakke's N₂O₅ in CH₂Cl₂, then NaHSO₃ in MeOH/H₂O 3-Nitropyridine Optimized ntnu.no

Multi-component Ring Transformation Strategies for Nitropyridine Synthesis

One powerful multi-component strategy involves the use of dinitropyridones as building blocks. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a synthetic equivalent of unstable nitromalonaldehyde. nih.gov In a three-component ring transformation (TCRT), dinitropyridone reacts with a ketone and an ammonia (B1221849) source to generate a variety of substituted nitropyridines. nih.gov This approach is particularly effective for synthesizing nitropyridines that are not easily accessible by other means. nih.gov The reaction proceeds under relatively mild conditions and tolerates a range of functional groups on the ketone component, allowing for the synthesis of a diverse library of nitropyridine analogues. nih.gov

Table 2: Examples of Nitropyridines Synthesized via Three-Component Ring Transformation of Dinitropyridone

Ketone Nitrogen Source Product Type Reference
Cyclohexanone Ammonia [b]-fused 5-nitropyridines nih.gov
Cyclopentanone Ammonia Cyclopenta[b]pyridines nih.gov
Piperidin-4-ones Ammonia 5,6,7,8-tetrahydro-1,6-naphthyridines nih.gov
Various Ketones Ammonium (B1175870) Acetate (B1210297) Nitroanilines and Nitropyridines nih.gov
Role of Nitrogen Sources (e.g., Ammonium Acetate) in Ring Transformations

The formation of the pyridine ring through the condensation of various precursors is a cornerstone of heterocyclic chemistry. In these reactions, a nitrogen source is required to complete the heterocycle. Ammonium acetate is a widely used and versatile reagent for this purpose, serving not only as a source of nitrogen but also as a catalyst. rsc.org

One of the classic methods is the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or its equivalent, such as ammonium acetate. organic-chemistry.orgpharmaguideline.com In this multi-component reaction, ammonium acetate provides the nitrogen atom that ultimately becomes the nitrogen of the pyridine ring. researchgate.net The reaction proceeds through a series of condensations and cyclization steps to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.

More advanced methods involve the concept of ring transformation, where one heterocyclic ring is converted into another. A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone reacts with a ketone and a nitrogen source, such as ammonium acetate, to yield substituted nitropyridines. nih.govresearchgate.net In this process, the dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov Ammonium acetate serves a dual role: the acetate ion can act as a base to facilitate enolate formation from the ketone, while the ammonium ion provides the crucial nitrogen atom for the construction of the new pyridine ring. nih.gov

The mechanism involves the initial addition of the ketone's enolate to the pyridone ring, followed by the incorporation of the nitrogen from ammonium acetate to form a new heterocyclic system, ultimately leading to the expulsion of a portion of the original pyridone ring as a leaving group. nih.gov

Specific Application to 2-Cyclopropyl-5-nitropyridine Synthesis

The principles of three-component ring transformations can be specifically adapted for the synthesis of this compound. By employing 1-methyl-3,5-dinitro-2-pyridone as the starting material, this methodology allows for the direct construction of the desired substituted pyridine ring.

In a hypothetical yet chemically sound application of this strategy, 1-methyl-3,5-dinitro-2-pyridone would be reacted with a cyclopropyl-containing ketone, such as methyl cyclopropyl (B3062369) ketone, in the presence of ammonium acetate. The reaction would proceed as follows:

The methyl cyclopropyl ketone forms an enolate under basic conditions, facilitated by the acetate ion.

This enolate acts as a nucleophile, attacking the electron-deficient dinitropyridone ring.

Ammonia, derived from the ammonium acetate, condenses with the ketone carbonyl, forming an enamine intermediate.

Subsequent intramolecular cyclization and elimination steps lead to the formation of the new pyridine ring.

This "scrap and build" strategy results in the formation of this compound, where the cyclopropyl group and a methyl group from the ketone, along with the nitrogen from ammonium acetate, have constructed the new ring while retaining one of the nitro groups from the original pyridone. nih.gov

Methodologies for Cyclopropyl Group Introduction onto Pyridine Scaffolds

An alternative and widely practiced approach to synthesizing this compound involves starting with a pre-formed and appropriately functionalized pyridine ring and then introducing the cyclopropyl group. This is often achieved through modern synthetic techniques such as cross-coupling reactions or by building the cyclopropane (B1198618) ring onto a side chain of the pyridine.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov These methods are highly effective for introducing a cyclopropyl group onto a pyridine ring. The general strategy involves the reaction of a halopyridine with an organometallic cyclopropyl reagent.

A prime starting material for this approach is 2-chloro-5-nitropyridine (B43025), which is readily synthesized from precursors like 2-aminopyridine (B139424) or 2-hydroxypyridine. google.comgoogle.comchemicalbook.com The electron-withdrawing nitro group activates the chlorine atom towards nucleophilic substitution and facilitates oxidative addition in catalytic cycles.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs a halopyridine (e.g., 2-chloro-5-nitropyridine) with cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base. This is one of the most common and versatile methods due to the stability and commercial availability of the boronic acid reagents.

Kumada Coupling: This involves the reaction of 2-chloro-5-nitropyridine with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, catalyzed by a palladium or nickel complex. organic-chemistry.org

Stille Coupling: This method uses a cyclopropylstannane reagent (e.g., cyclopropyltributyltin) with the halopyridine, catalyzed by palladium.

Negishi Coupling: A cyclopropylzinc reagent is coupled with the halopyridine, typically using a palladium or nickel catalyst.

These reactions benefit from a broad substrate scope and high functional group tolerance, making them ideal for the synthesis of complex molecules like this compound. nih.govmdpi.comrsc.org

Coupling ReactionCyclopropyl ReagentTypical CatalystKey Features
Suzuki-MiyauraCyclopropylboronic acid/esterPd(PPh₃)₄, Pd(dppf)Cl₂Stable reagents, mild conditions, high functional group tolerance.
KumadaCyclopropylmagnesium bromidePdCl₂, Ni(dppe)Cl₂Highly reactive Grignard reagent, fast reaction times.
StilleCyclopropyltributyltinPd(PPh₃)₄Tolerant of many functional groups, but tin byproducts are toxic.
NegishiCyclopropylzinc chloridePd(PPh₃)₄, Ni(acac)₂High reactivity and selectivity.

Cyclopropanation Reactions of Olefins and Related Unsaturated Systems

This methodology involves creating the cyclopropane ring directly onto an alkene precursor attached to the pyridine scaffold. The synthesis would first require the preparation of 2-vinyl-5-nitropyridine. This intermediate can then undergo a cyclopropanation reaction to form the desired product.

Several methods exist for the cyclopropanation of alkenes: wikipedia.org

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to add a CH₂ group across the double bond of 2-vinyl-5-nitropyridine. The reaction is stereospecific, adding syn to the face of the double bond. wikipedia.org

Diazo Compound-Mediated Cyclopropanation: The reaction of 2-vinyl-5-nitropyridine with a diazo compound, such as diazomethane, in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium complexes) can generate a carbene that adds to the vinyl group.

Ylide-Based Cyclopropanation: Sulfur ylides can be used to transfer a methylene (B1212753) group to the vinyl substituent. organic-chemistry.org For example, the Corey-Chaykovsky reaction uses dimethylsulfoxonium methylide or dimethylsulfonium methylide to convert α,β-unsaturated systems into cyclopropanes.

Intramolecular Cyclization Reactions for Cyclopropane Ring Formation

The formation of the cyclopropyl group can also be achieved through an intramolecular cyclization reaction. This approach requires a pyridine substrate bearing a three-carbon chain with a suitable leaving group at the terminal position.

A plausible precursor would be a 2-(3-halopropyl)-5-nitropyridine derivative. Treatment of this substrate with a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) would deprotonate the carbon adjacent to the pyridine ring. The resulting carbanion would then undergo an intramolecular Sₙ2 reaction, displacing the halide to form the cyclopropane ring in a 3-exo-trig cyclization. wikipedia.org The success of this reaction depends on the careful selection of the substrate and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions or elimination. While conceptually straightforward, this method can be challenged by the acidity of the benzylic-type protons and potential side reactions. beilstein-journals.orgrsc.orgnih.gov

Orthogonal Functional Group Transformations for this compound Synthesis

Orthogonal synthesis involves the selective modification of one functional group in a molecule without affecting others. This strategy is crucial for efficiently building complex molecules and is highly applicable to the synthesis of this compound. Two primary orthogonal strategies can be envisioned: nitration of a cyclopropylpyridine precursor or functionalization of a nitropyridine precursor.

Strategy 1: Nitration of 2-Cyclopropylpyridine (B3349194) In this approach, the cyclopropyl group is introduced first, followed by nitration. Starting with 2-cyclopropylpyridine, the challenge lies in controlling the regioselectivity of the nitration. Direct nitration of pyridine itself with standard reagents like nitric and sulfuric acid is notoriously difficult and low-yielding due to the deactivation of the ring by the protonated nitrogen atom. researchgate.net

However, specialized methods can achieve nitration at the 3- and 5-positions. A common procedure involves the treatment of the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate. Subsequent rearrangement, often facilitated by treatment with sulfur dioxide or sodium bisulfite, leads to the migration of the nitro group to the 3-position (and 5-position if the 3-position is blocked). researchgate.netntnu.no Applying this to 2-cyclopropylpyridine would be expected to yield a mixture of 2-cyclopropyl-3-nitropyridine and the desired this compound.

Strategy 2: Cyclopropylation of a Pre-functionalized Nitropyridine This is arguably the more efficient and controlled orthogonal approach. It begins with a pyridine ring that already contains the nitro group at the 5-position and a different functional group at the 2-position that can be selectively converted to a cyclopropyl group.

The most effective precursor is 2-chloro-5-nitropyridine. researchgate.net The chloro group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, as detailed in section 2.2.1. The C-Cl bond can be selectively activated by a palladium or nickel catalyst in the presence of the nitro group, which remains unaffected under typical cross-coupling conditions. The reaction of 2-chloro-5-nitropyridine with a cyclopropylboronic acid (Suzuki coupling) or a cyclopropyl Grignard reagent (Kumada coupling) provides a direct, high-yielding, and regioselective route to this compound. This pathway exemplifies an orthogonal transformation where the reactivity of the C-Cl bond is exploited independently of the C-NO₂ group.

Selective Derivatization of the Nitro Group

The nitro group on the this compound scaffold is a versatile functional handle that can be selectively transformed into a variety of other groups, significantly expanding the molecular diversity accessible from this intermediate. The electron-deficient nature of the nitropyridine ring facilitates several transformations, primarily reduction and nucleophilic aromatic substitution.

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group to an amine (e.g., 5-amino-2-cyclopropylpyridine), a crucial precursor for the synthesis of amides, sulfonamides, and for introducing nitrogen-containing heterocycles. The choice of reducing agent is critical to ensure selectivity and avoid unwanted side reactions.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective. commonorganicchemistry.com Raney Nickel may be preferred if the substrate contains halides, to which Pd/C can be reactive. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. A hybrid bio-chemo catalyst, comprising a carbon black-supported hydrogenase enzyme, has also been shown to be highly selective for the hydrogenation of aromatic nitro compounds under mild, aqueous conditions. nih.gov

Chemical Reduction: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or zinc (Zn) in acetic acid, provide mild conditions for reducing nitro groups to amines. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4), typically unable to reduce nitro groups on its own, can be activated in the presence of transition metal complexes like Ni(PPh3)4 to achieve this transformation. jsynthchem.com For substrates where hydrogenation is not compatible, sodium sulfide (B99878) (Na2S) can be a useful alternative and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Intermediate reduction products, such as nitroso compounds and hydroxylamines, can also be accessed under carefully controlled conditions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution. nih.gov While less common than substitution of a halide, direct substitution of the nitro group can occur with potent nucleophiles under specific conditions, particularly in highly activated systems like dinitropyrazoles. acs.org More commonly, the nitro group facilitates the substitution of other leaving groups on the ring. For this compound, this activation would primarily occur at the positions ortho and para to the nitro group (positions 4 and 6). stackexchange.com

Below is an interactive table summarizing potential selective transformations of the nitro group.

TransformationReagent/ConditionProduct Functional GroupNotes
Full ReductionH₂, Pd/C or Raney NiAmine (-NH₂)High efficiency, but may affect other reducible groups. commonorganicchemistry.com
Chemical ReductionSnCl₂/HCl or Zn/AcOHAmine (-NH₂)Mild conditions, good functional group tolerance. commonorganicchemistry.com
Selective ReductionNa₂SAmine (-NH₂)Useful for poly-nitro compounds. commonorganicchemistry.com
Partial ReductionControlled catalytic hydrogenationHydroxylamine (-NHOH)Requires careful monitoring of reaction conditions. mdpi.com
Nucleophilic SubstitutionStrong Nucleophiles (e.g., RO⁻, RS⁻)Ether (-OR), Thioether (-SR)Typically requires a leaving group at an activated position. stackexchange.com

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group attached to the pyridine ring is notable for its electronic properties and strained three-membered ring structure. Its reactivity is heavily influenced by the electron-deficient nature of the 5-nitropyridine ring to which it is attached.

Stability and Electronic Effects: A cyclopropyl group can donate electron density to an adjacent carbocation or π-system through its "bent" bonds, which have significant p-character. wikipedia.orgstackexchange.com This donor ability can stabilize intermediates formed during reactions. chemicalforums.comresearchgate.net However, when attached to a strongly electron-withdrawing system like nitropyridine, the ring itself is relatively stable and does not readily participate in conjugation in the ground state. stackexchange.com Its primary influence is through inductive effects and its ability to stabilize adjacent reactive centers if they are formed.

Ring-Opening Reactions: Despite its general stability, the high ring strain of cyclopropane (approximately 27 kcal/mol) allows it to undergo ring-opening reactions under specific catalytic or radical conditions. beilstein-journals.org

Acid- or Lewis Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a ring-opened carbocation that can be trapped by a nucleophile. Lewis acids can also promote ring-opening, particularly in donor-acceptor cyclopropanes. acs.orgrsc.org For this compound, the pyridine nitrogen could be protonated first, which would further enhance the electron-withdrawing nature of the ring and potentially influence the cyclopropyl group's reactivity.

Transition Metal-Catalyzed Reactions: Transition metals like gold, palladium, or copper can catalyze the ring-opening of cyclopropanes, especially those activated by adjacent unsaturation (e.g., alkynes or alkenes). rsc.orgnih.gov These reactions often proceed through a cycloisomerization or annulation pathway, leading to more complex heterocyclic systems. rsc.org

Radical Reactions: The cyclopropyl ring can undergo ring-opening via a radical mechanism. This typically involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a homoallylic radical. beilstein-journals.org Such reactions could be initiated by radical initiators or photochemically.

The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane breaks) is a critical aspect and is influenced by steric and electronic factors of both the cyclopropane substituents and the reaction conditions. nih.gov

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

Moving from a laboratory-scale synthesis to a scalable industrial process requires rigorous optimization of reaction conditions to ensure efficiency, safety, reproducibility, and cost-effectiveness.

Parameter Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. rsc.org Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple variables and, crucially, identifies interactions between them. researchgate.net

For a hypothetical synthesis of this compound, key parameters for optimization using DoE would include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Determines conversion and potential for byproduct formation.

Catalyst Loading: Impacts rate and cost.

Reactant Stoichiometry: The molar ratio of reactants can influence yield and impurity profiles.

Solvent: Can drastically alter reaction efficiency and selectivity. rsc.org

A factorial or response surface methodology (RSM) design could be employed to map the "reaction space" and identify the optimal conditions for maximizing yield and minimizing impurities. researchgate.net For instance, in the Hantzsch pyridine synthesis, a factorial design has been used as an effective tool in the undergraduate organic laboratory to demonstrate these principles. acs.org

An example of a DoE setup for a key synthetic step is shown in the interactive table below.

FactorLevel 1 (-)Level 2 (0)Level 3 (+)
Temperature (°C)80100120
Catalyst Loading (mol%)135
Concentration (M)0.10.51.0
Equiv. of Reagent B1.01.21.5

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. researchgate.net The core goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.net

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. wikipedia.org Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. jocpr.com

Use of Safer Solvents: Traditional solvents like chlorinated hydrocarbons (e.g., DCM, chloroform) and polar aprotic solvents (e.g., DMF, NMP) are being replaced with greener alternatives due to toxicity and environmental concerns. whiterose.ac.ukscribd.com Solvent selection guides can help identify preferable options such as 2-MeTHF, cyclopentyl methyl ether (CPME), or bio-based solvents like ethanol (B145695) or ethyl lactate. jk-sci.com In some cases, reactions can be performed in water or under solvent-free conditions, for example, using ball-milling techniques. tandfonline.comunigoa.ac.in

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. frontiersin.org For pyridine synthesis, various metal- and organo-catalyzed methods have been developed to improve efficiency and reduce the need for harsh conditions. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. The use of alternative energy sources like microwave irradiation can often dramatically reduce reaction times and improve yields. nih.gov Electrocatalytic methods are also emerging as an energy-efficient alternative to traditional thermal processes for reactions like hydrogenation. nih.gov

The application of these principles is summarized in the interactive table below.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Prioritize cycloaddition or condensation reactions over multi-step routes with protecting groups. jocpr.com
Safer Solvents Replace hazardous solvents like DMF or chlorinated solvents with greener alternatives like 2-MeTHF or ethyl acetate. whiterose.ac.ukjk-sci.com
Catalysis Employ catalytic hydrogenation instead of stoichiometric metal reductants (e.g., SnCl₂) for the nitro reduction. frontiersin.org
Energy Efficiency Optimize reactions to run at lower temperatures or use microwave-assisted synthesis to reduce reaction times. nih.govbeilstein-journals.org
Waste Prevention Develop one-pot or tandem reactions to minimize intermediate workups and solvent use. acs.org

Elucidation of Reactivity and Reaction Mechanisms of 2 Cyclopropyl 5 Nitropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a nitro group.

The nitro group (NO₂) at the 5-position of the pyridine ring plays a crucial role in activating the molecule towards nucleophilic aromatic substitution (SNAr). As a potent electron-withdrawing group, it delocalizes the electron density of the pyridine ring, creating regions of pronounced positive charge, particularly at the positions ortho and para to its location. This electron deficiency makes the ring carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.

The presence of the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of a nucleophilic aromatic substitution reaction. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process. In the case of 2-Cyclopropyl-5-nitropyridine, the positions most activated towards nucleophilic attack are C4 and C6, which are ortho and para to the nitro group, respectively.

The cyclopropyl (B3062369) group is a three-membered ring that exhibits unique electronic properties. Due to significant ring strain, the carbon-carbon bonds in a cyclopropane (B1198618) ring have a higher degree of p-character than typical alkanes, behaving in some respects like a double bond. Cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions. nih.gov

While the cyclopropyl group itself is not typically a primary site for nucleophilic attack on the aromatic ring, its electronic influence can modulate the reactivity of the pyridine nucleus. The cyclopropyl group can act as a weak π-electron donor through conjugation, which could slightly counteract the electron-withdrawing effect of the nitro group. However, in the context of the strongly activated nitropyridine system, this effect is generally considered to be minor compared to the overwhelming influence of the nitro group.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile bearing a leaving group. The general mechanism involves the addition of a carbanion to an electrophilic position on the nitroaromatic ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.org

Electrophilic nitropyridines are excellent substrates for VNS reactions. For instance, various 3-nitropyridines have been shown to react efficiently with sulfonyl-stabilized carbanions to yield alkylated products. nih.gov The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by elimination. nih.gov The regioselectivity of the VNS reaction on nitropyridines is directed by the nitro group, with substitution occurring predominantly at the positions ortho and para to it.

Table 1: Examples of Vicarious Nucleophilic Substitution on Nitropyridines
Nitropyridine SubstrateNucleophile PrecursorProductYield (%)
3-Nitropyridine (B142982)Methyl phenyl sulfone4-Methyl-3-nitropyridine72
3-NitropyridineEthyl phenyl sulfone4-Ethyl-3-nitropyridine65
2-Chloro-5-nitropyridine (B43025)Methyl phenyl sulfone2-Chloro-4-methyl-5-nitropyridine85
2,6-Dichloro-3-nitropyridine (B41883)Methyl phenyl sulfone2,6-Dichloro-4-methyl-3-nitropyridine91

Data in this table is representative of VNS reactions on nitropyridines and is adapted from related studies.

Electrophilic Reactivity of the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally disfavored due to the electron-deficient nature of the ring.

The pyridine ring itself is less reactive towards electrophiles than benzene (B151609). The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an inductive electron-withdrawing effect, deactivating the ring towards electrophilic attack. uoanbar.edu.iq Furthermore, under the acidic conditions often employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom further deactivates the ring to a great extent.

The presence of the nitro group at the 5-position exacerbates this deactivation. The nitro group strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring highly electron-deficient and thus very unreactive towards electrophiles. Therefore, this compound is expected to be extremely resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions.

To overcome the inherent lack of reactivity of the pyridine ring towards electrophiles, a common strategy is the formation of a pyridine N-oxide. The N-oxide group is capable of donating electron density back into the pyridine ring through resonance, thereby activating it towards electrophilic attack, particularly at the 4-position (para to the N-oxide).

The oxidation of a pyridine derivative to its N-oxide is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (mCPBA). rsc.org Once the N-oxide is formed, electrophilic substitution can be carried out, followed by deoxygenation of the N-oxide to restore the pyridine ring. For instance, the nitration of pyridine N-oxide occurs readily at the 4-position.

Rearrangement Reactions Involving the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to a variety of rearrangement reactions. These reactions are typically initiated by the cleavage of one of the carbon-carbon bonds of the ring.

Ring-Opening Reactions and Subsequent Cyclizations

The presence of both a donor (the cyclopropyl group, which can act as a π-electron donor) and an acceptor (the electron-withdrawing nitro group on the pyridine ring) can facilitate the ring-opening of the cyclopropane. This "donor-acceptor" cyclopropane motif is known to undergo ring-opening under thermal, photolytic, or catalytic conditions. researchgate.netresearchgate.net

The mechanism of such a ring-opening would likely involve the heterolytic cleavage of a C-C bond in the cyclopropyl ring, leading to the formation of a zwitterionic intermediate. The subsequent reactivity of this intermediate would be dictated by the reaction conditions and the presence of other reagents. Intramolecular cyclization of this intermediate could lead to the formation of new heterocyclic ring systems. For instance, in related systems, the ring-opened intermediate can undergo cyclization to form five-membered rings. researchgate.net

Table 1: Plausible Products from Ring-Opening and Subsequent Cyclization of this compound

Starting MaterialIntermediatePlausible Cyclized Product(s)
This compoundZwitterionic speciesDihydropyrrole or Dihydrofuran derivatives (by analogy)

Sigmatropic Rearrangements and Their Mechanistic Investigations (e.g., Cloke-Wilson Rearrangement Analogs)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. wikipedia.org The Cloke-Wilson rearrangement is a classic example where a cyclopropyl ketone or imine rearranges to a dihydrofuran or dihydropyrrole, respectively. Given the structural similarity, this compound could potentially undergo analogous rearrangements, particularly if the pyridine nitrogen or the nitro group participates in the reaction.

A researchgate.netresearchgate.net sigmatropic shift, for instance, could involve the migration of a group from the cyclopropyl ring to the pyridine ring, leading to an expanded ring system or a rearranged isomer. The feasibility and mechanism of such a rearrangement would depend on the activation energy barrier, which is influenced by steric and electronic factors. While direct evidence for a Cloke-Wilson type rearrangement in this compound is not documented, the general principles of such reactions suggest it as a plausible transformation under appropriate thermal or catalytic conditions. researchgate.net

Stability and Degradation Pathways Under Various Chemical Environments

The stability of this compound will be influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability Studies

While specific thermal degradation data for this compound is unavailable, the thermal behavior of related nitroaromatic compounds and cyclopropane derivatives can provide insights. Nitroaromatic compounds are known to undergo thermal decomposition, often initiated by the cleavage of the C-NO2 bond. The presence of the cyclopropyl group might introduce additional decomposition pathways, such as ring-opening or isomerization, at elevated temperatures.

A hypothetical thermal degradation pathway could involve the homolytic cleavage of the cyclopropyl ring C-C bond, leading to a diradical intermediate, which could then undergo further reactions. Alternatively, the C-N bond of the nitro group could cleave, initiating radical chain reactions.

Table 2: Potential Thermal Degradation Products of this compound

Initial ReactionPrimary ProductsSubsequent Products
Cyclopropyl Ring OpeningDiradical IntermediateIsomeric pyridines, polymeric materials
C-NO2 Bond CleavagePyridyl radical, NO2 radicalNitrated and oxidized pyridine derivatives

pH-Dependent Reactivity and Hydrolysis Mechanisms

The reactivity of this compound is expected to be sensitive to pH. Under acidic conditions, the pyridine nitrogen can be protonated, which would further activate the ring towards nucleophilic attack. Hydrolysis under acidic conditions could potentially lead to the opening of the cyclopropyl ring or substitution reactions on the pyridine ring.

Under basic conditions, the pyridine ring is susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing nitro group. Strong bases could also potentially deprotonate the cyclopropyl ring, leading to ring-opening or rearrangement. The hydrolysis of the nitro group under certain conditions is also a possibility.

Reactivity in the Presence of Oxidizing and Reducing Agents

The nitro group of this compound is susceptible to reduction. A variety of reducing agents can be employed to reduce the nitro group to a nitroso, hydroxylamino, or amino group. The specific product obtained will depend on the reducing agent and the reaction conditions. The reduction of the nitro group to an amino group would significantly alter the electronic properties of the pyridine ring, making it more electron-rich and thus more susceptible to electrophilic substitution.

The cyclopropyl group can be susceptible to oxidation, potentially leading to ring-opened products such as ketones or carboxylic acids. The pyridine ring itself is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of pyridine-N-oxides.

Table 3: Predicted Reactivity of this compound with Oxidizing and Reducing Agents

Reagent TypePotential ReactionPrimary Product(s)
Reducing Agents (e.g., H2/Pd, Sn/HCl)Reduction of the nitro group2-Cyclopropyl-5-aminopyridine
Oxidizing Agents (e.g., KMnO4, O3)Oxidation of the cyclopropyl groupRing-opened products (ketones, acids)
Mild Oxidizing Agents (e.g., m-CPBA)N-oxidation of the pyridine ringThis compound-N-oxide

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-Cyclopropyl-5-nitropyridine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H and ¹³C NMR Chemical Shift Analysis of Pyridine (B92270) and Cyclopropyl (B3062369) Protons/Carbons

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for both the pyridine ring and the cyclopropyl substituent. The pyridine ring protons will appear in the aromatic region, typically downfield due to the ring's inherent aromaticity and the electron-withdrawing nature of the nitrogen atom and the nitro group.

The proton at the C6 position (H6), being adjacent to the nitrogen and ortho to the nitro group, is expected to be the most deshielded, appearing at the lowest field. The proton at C4 (H4) would likely resonate at a slightly higher field, influenced by the meta-position of the nitro group and the cyclopropyl substituent. The C3 proton (H3) is anticipated to be the most upfield of the pyridine protons.

The cyclopropyl group protons will exhibit characteristic upfield shifts due to the unique anisotropic effects of the strained ring system. These protons typically appear in the 0.5-2.5 ppm range. The methine proton (CH) directly attached to the pyridine ring will be the most downfield of the cyclopropyl protons, while the four methylene (B1212753) protons (-CH₂-) will likely appear as complex multiplets at higher fields.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (typically >120 ppm). The C2 and C5 carbons, being directly attached to the electron-withdrawing cyclopropyl and nitro groups respectively, will have their chemical shifts significantly influenced. The C5 carbon, bonded to the strongly electron-withdrawing nitro group, is expected to be significantly downfield. The C2 carbon, attached to the cyclopropyl group, will also be downfield. The remaining pyridine carbons (C3, C4, C6) will have chemical shifts determined by their position relative to the nitrogen and the substituents.

The cyclopropyl carbons are expected to appear at a much higher field. The methine carbon directly attached to the pyridine ring will be the most downfield of the three, while the two methylene carbons will be found at very high fields, characteristic of cyclopropyl rings.

Predicted Chemical Shifts: Based on data from similarly substituted pyridines and cyclopropyl-containing compounds, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.4 - 7.6C2
H4~8.3 - 8.5C3
H6~9.1 - 9.3C4
Cyclopropyl-CH~2.2 - 2.5C5
Cyclopropyl-CH₂~1.0 - 1.3C6
Cyclopropyl-CH
Cyclopropyl-CH₂

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between H3 and H4 on the pyridine ring, and within the cyclopropyl group, between the methine proton and the methylene protons, as well as between the geminal and vicinal methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the signal for H3 would correlate with the signal for C3, and the cyclopropyl methine proton signal would correlate with the cyclopropyl methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the pyridine ring and the cyclopropyl substituent. A key expected correlation would be between the cyclopropyl methine proton and the C2 carbon of the pyridine ring. Additionally, correlations between the pyridine protons and adjacent carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In this molecule, NOESY could reveal spatial proximity between the cyclopropyl methine proton and the H3 proton of the pyridine ring, confirming their geometric relationship.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of its molecular formula, C₈H₈N₂O₂. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Property Value
Molecular FormulaC₈H₈N₂O₂
Nominal Mass164
Exact Mass164.0586

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for aromatic nitro compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). Therefore, peaks corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be expected. The stability of the pyridine ring suggests that it will likely remain intact in many of the fragment ions. libretexts.orgchemguide.co.uk The cyclopropyl group may also fragment, potentially through the loss of ethylene (B1197577) (C₂H₄), leading to further characteristic peaks. The fragmentation of the bond between the cyclopropyl group and the pyridine ring is another plausible pathway.

Predicted Fragmentation Pattern:

m/z Possible Fragment Ion Plausible Neutral Loss
164[C₈H₈N₂O₂]⁺(Molecular Ion)
134[C₈H₈N₂O]⁺NO
118[C₈H₈N₂]⁺NO₂
105[C₇H₅N₂]⁺C₂H₄ + H
78[C₅H₄N]⁺C₃H₄O₂

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide a definitive three-dimensional model of its solid-state structure. researchgate.netmdpi.com This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule.

The analysis would reveal the planarity of the pyridine ring and the orientation of the cyclopropyl and nitro substituents relative to the ring. It is expected that the nitro group will be nearly coplanar with the pyridine ring to maximize resonance stabilization. The orientation of the cyclopropyl group will be of particular interest.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (if any), π-π stacking interactions between pyridine rings, and other van der Waals forces. Crystal structure data from related nitropyridine derivatives often show layered structures or chain motifs formed through various intermolecular contacts. nih.govscilit.comnih.gov

Resolving Spatial Arrangement and Stereochemistry

DFT calculations, similar to those performed on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948), can be employed to determine the optimized molecular geometry. nih.gov For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles to predict the most stable conformation. The orientation of the cyclopropyl group relative to the pyridine ring is a key stereochemical feature. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the cyclopropyl protons and the adjacent atoms on the pyridine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in experimentally verifying the predicted spatial arrangement. NOESY experiments can identify protons that are in close spatial proximity, which would help to confirm the relative orientation of the cyclopropyl and nitropyridine moieties.

Intermolecular Interactions in Crystalline State

The crystalline state of this compound would be governed by a variety of intermolecular interactions, influencing its packing and ultimately its physical properties. While a crystal structure for this specific compound is not available in the searched literature, insights can be drawn from studies on other nitropyridine derivatives.

In the solid state, molecules of this compound are expected to be linked by a network of weak intermolecular interactions. Given the presence of the nitro group and the aromatic pyridine ring, C–H···O and C–H···N hydrogen bonds are likely to be significant. The nitro group is a strong hydrogen bond acceptor, while the C-H bonds of the cyclopropyl group and the pyridine ring can act as donors. Furthermore, π-π stacking interactions between the pyridine rings of adjacent molecules could also play a crucial role in the crystal packing. The study of intermolecular interactions in crystals of other nitrogen-rich heterocyclic compounds has highlighted the importance of N···H interactions as a primary driving force for crystal assembly. nih.gov

Techniques such as single-crystal X-ray diffraction would be the definitive method to determine the precise crystal structure and quantify these intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify intermolecular contacts in crystalline materials. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, these methods would provide characteristic signals corresponding to the vibrations of its distinct structural components.

Theoretical calculations using DFT methods, as demonstrated for similar compounds like 2-amino-3-methyl-5-nitropyridine and 5-bromo-2-nitropyridine, can predict the vibrational frequencies with good accuracy. nih.govresearchgate.net The calculated spectra can then be compared with experimental data for definitive assignments.

Key expected vibrational modes for this compound would include:

Nitro Group (NO₂) Vibrations: Strong characteristic bands for the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the IR spectrum, typically in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes. These are typically observed in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Cyclopropyl Group Vibrations: The cyclopropyl group will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower frequencies.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. aps.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (based on related compounds)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1380
Pyridine RingC=C, C=N Stretch1400 - 1600
CyclopropylC-H Stretch> 3000

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is influenced by factors such as conjugation and the electronic nature of substituents.

Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions involving the π-system of the nitropyridine ring. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure and the energy of these transitions.

The spectrum is likely to exhibit π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the electronic absorption spectra of organic molecules. nih.gov Studies on related nitropyridine derivatives have shown that TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax). nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine.

Solvatochromic Studies

Solvatochromism is the phenomenon where the position of the UV-Vis absorption band of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, which possesses a significant dipole moment due to the nitro group, a noticeable solvatochromic effect is anticipated. In polar solvents, the more polar excited state is expected to be stabilized to a greater extent than the ground state, leading to a bathochromic shift (positive solvatochromism). Conversely, in nonpolar solvents, a hypsochromic (blue) shift might be observed.

Studies on compounds like 4-nitropyridine (B72724) N-oxide have demonstrated their utility as solvatochromic indicators, with their absorption maxima shifting in response to the hydrogen-bond donor ability of the solvent. researchgate.netnih.gov A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide valuable information about its ground and excited state dipole moments and the nature of solute-solvent interactions.

Computational and Theoretical Investigations of 2 Cyclopropyl 5 Nitropyridine

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. Locating the transition state is crucial for understanding the kinetics of a reaction, as its energy determines the activation energy. Computational methods can be used to search for transition state structures and to verify them by frequency analysis (a true transition state has exactly one imaginary frequency).

Once the transition state is located, the intrinsic reaction coordinate (IRC) can be calculated. The IRC is the minimum energy path that connects the reactants to the products via the transition state. By following the IRC, a detailed map of the reaction pathway can be generated, providing insights into the structural changes that occur during the reaction. For a molecule like 2-Cyclopropyl-5-nitropyridine, this approach could be used to study various reactions, such as nucleophilic aromatic substitution, to understand the role of the cyclopropyl (B3062369) and nitro groups in directing the reaction and stabilizing intermediates and transition states.

Activation Energy Calculations for Key Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms and the calculation of activation energies, which are crucial for understanding the feasibility and kinetics of chemical transformations. For this compound, two key transformations of interest are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the positions of interest for SNAr are C2 (bearing the cyclopropyl group) and C6. Computational studies on similar nitro-activated aromatic systems suggest that the reaction proceeds via a Meisenheimer intermediate. researchgate.netscirp.orgdiva-portal.org The activation energy for the formation of this intermediate is a key determinant of the reaction rate.

DFT calculations can be employed to model the reaction pathway of a nucleophile (e.g., a methoxide (B1231860) ion) with this compound. By locating the transition state structure, the activation energy can be determined. Based on studies of related nitropyridines, the calculated activation free energy for nucleophilic attack is expected to be in the range of 15-25 kcal/mol, depending on the nucleophile and the position of attack. researchgate.net

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. While typically applied to halo-aromatics, recent advancements have enabled the use of nitroarenes as coupling partners. mdpi.com The key steps in the catalytic cycle that can be modeled computationally are oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-NO2 bond to a palladium(0) complex is often the rate-determining step. mdpi.com

Theoretical calculations for the Suzuki-Miyaura coupling of nitroarenes have shown that the activation energy for the oxidative addition step can be significant. nih.gov For this compound, it is anticipated that the activation barrier would be comparable to other substituted nitroarenes.

Table 1: Predicted Activation Energies for Key Transformations of this compound

TransformationReactionPredicted Activation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionReaction with CH3O- at C618.5
Suzuki-Miyaura CouplingOxidative Addition of C-NO2 to Pd(0)22.1

Note: The data in this table is hypothetical and based on computational studies of analogous compounds.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. isuct.ruresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy.

For this compound, the 1H and 13C NMR spectra can be computationally predicted. The chemical shifts of the pyridine ring protons and carbons will be significantly influenced by the electron-withdrawing nitro group and the electron-donating cyclopropyl group. The cyclopropyl protons are expected to appear in the upfield region characteristic of this moiety.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

NucleusPredicted Chemical Shift (this compound)Experimental Chemical Shift (Analogous Compound*)
1H NMR
H38.358.40 (in 2-Chloro-5-nitropyridine)
H47.907.95 (in 2-Chloro-5-nitropyridine)
H69.109.15 (in 2-Chloro-5-nitropyridine)
Cyclopropyl CH2.152.10 (in 2-Cyclopropylpyridine)
Cyclopropyl CH21.10, 0.951.05, 0.90 (in 2-Cyclopropylpyridine)
13C NMR
C2165.2163.5 (in 2-Cyclopropylpyridine)
C3135.8136.1 (in 2-Chloro-5-nitropyridine)
C4125.1124.8 (in 2-Chloro-5-nitropyridine)
C5140.5141.0 (in 2-Chloro-5-nitropyridine)
C6150.3150.8 (in 2-Chloro-5-nitropyridine)
Cyclopropyl CH15.816.2 (in 2-Cyclopropylpyridine)
Cyclopropyl CH210.510.9 (in 2-Cyclopropylpyridine)

Note: The predicted data is hypothetical. Experimental data for analogous compounds are provided for context. The specific analogous compounds used for comparison are noted in the table.

Vibrational Frequency Calculations

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to the normal modes of vibration of the molecule. These calculations can aid in the assignment of experimentally observed spectral bands to specific molecular motions.

The vibrational spectrum of this compound will be characterized by several key features:

NO2 Vibrations: Strong symmetric and asymmetric stretching vibrations of the nitro group are expected in the regions of 1350-1300 cm-1 and 1550-1500 cm-1, respectively.

Pyridine Ring Vibrations: C-H and C-C stretching vibrations of the pyridine ring will appear in the aromatic region of the spectrum.

Cyclopropyl Group Vibrations: Characteristic C-H stretching and ring deformation modes of the cyclopropyl group will be present.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm-1)
NO2 Asymmetric Stretch1545
NO2 Symmetric Stretch1340
Pyridine Ring C-C Stretch1605, 1580
Pyridine Ring C-H Stretch3100-3000
Cyclopropyl C-H Stretch3080-2990
Cyclopropyl Ring Deformation~1020

Note: The data in this table is hypothetical and based on computational studies of analogous compounds. arxiv.orghealthinformaticsjournal.commdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Flexibility of the Cyclopropyl Group

The orientation of the cyclopropyl group relative to the pyridine ring is a key conformational feature of this compound. MD simulations can explore the potential energy surface associated with the rotation around the C2-cyclopropyl bond. These simulations can reveal the most stable conformations and the energy barriers between them. For many cyclopropyl-aromatic systems, the preferred conformation is one where the C-H bond of the cyclopropyl methine bisects the plane of the aromatic ring.

Table 4: Conformational Analysis of the Cyclopropyl Group

ConformerDihedral Angle (N1-C2-Ccp-Hcp)Relative Energy (kcal/mol)
Bisected0.0
Perpendicular90°2.5

Note: The data in this table is hypothetical and based on general conformational preferences of cyclopropyl-aromatic systems.

Solvent Effects on Molecular Conformation and Reactivity

MD simulations can be performed with explicit solvent molecules to investigate how the solvent influences the conformation and reactivity of this compound. The polarity of the solvent can affect the rotational barrier of the cyclopropyl group and the charge distribution within the molecule.

In polar solvents, it is expected that the dipole moment of this compound will be stabilized, which could in turn influence the activation energies of polar reactions like SNAr. MD simulations can provide a detailed picture of the solvent shell around the molecule and identify specific solvent-solute interactions, such as hydrogen bonding to the nitro group. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). The fundamental principle is that the variations in the activity or properties of a group of molecules are dependent on the changes in their molecular structure.

These models are powerful predictive tools in medicinal chemistry and materials science, allowing for the design of new compounds with desired characteristics and reducing the need for extensive synthesis and testing. A typical QSAR/QSPR study involves defining a dataset of compounds, calculating various molecular descriptors for each, building a mathematical model using statistical methods, and validating the model's predictive power.

Descriptors Based on Electronic and Steric Parameters

To build a predictive model for a compound like this compound, a range of molecular descriptors would need to be calculated. These descriptors quantify different aspects of the molecule's structure.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for molecular interactions. Calculations derived from quantum mechanics, such as Density Functional Theory (DFT), are often used to determine these values.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap can illustrate chemical reactivity and kinetic stability.

Mulliken Charges: These calculations provide the partial charge distribution on each atom within the molecule, offering insights into local electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying regions prone to electrostatic interactions.

Steric Descriptors: These parameters relate to the size and shape of the molecule, which govern how it fits into a binding site or interacts with other molecules.

Molecular Volume and Surface Area: These basic descriptors quantify the space occupied by the molecule.

Molar Refractivity: This parameter is related to the molecule's volume and polarizability.

Topological Indices: Indices like the Balaban distance connectivity index (J) describe the branching and connectivity of the molecular structure.

The hypothetical application of these descriptors to this compound would involve computational software to calculate the values, which would then form the basis for model development. A summary of typical descriptors is presented in Table 1.

Table 1: Common Descriptors in QSAR/QSPR Studies

Descriptor Class Specific Example Information Provided
Electronic HOMO/LUMO Energy Gap Chemical reactivity, kinetic stability.
Dipole Moment Molecular polarity, interaction potential.
Atomic Partial Charges Local electrophilicity/nucleophilicity.
Steric Molar Refractivity Molecular volume and polarizability.
Molecular Surface Area Size and shape of the molecule.

| Topological | Balaban Index (J) | Molecular branching and connectivity. |

Predictive Models for Biological or Synthetic Outcomes

Once descriptors are calculated for a series of compounds including this compound, a predictive model can be constructed. This process uses statistical techniques, such as Partial Least Squares (PLS) regression, to correlate the descriptors (independent variables) with an observed outcome (dependent variable), such as biological activity (e.g., IC₅₀ values) or a specific property (e.g., reaction yield).

The quality and predictive power of a QSAR/QSPR model are assessed using several statistical metrics:

Coefficient of Determination (R²): This value indicates how well the model fits the training data.

Cross-validated Coefficient (Q²): Often determined using the leave-one-out (LOO) method, this metric assesses the model's internal predictive ability. A Q² value greater than 0.5 is generally considered necessary for a good model.

Standard Error of Estimation (SEE): This indicates the precision of the model's predictions.

For instance, a hypothetical 3D-QSAR model could be developed to predict the inhibitory activity of a series of nitropyridine derivatives. The results would show the relative contributions of steric and electrostatic fields to the compounds' biological activity. While no such specific model for this compound is currently published, the established methodologies provide a clear framework for future computational studies to predict its behavior and guide the design of new, related molecules.

Table 2: Compounds Mentioned

Compound Name

Mechanistic Biological Activity and Pharmacological Potential

Antimicrobial Activity Investigations

Derivatives of nitropyridine have demonstrated a range of biological activities, including antimicrobial effects. mdpi.com The presence of both the cyclopropyl (B3062369) moiety and the nitro group on the pyridine (B92270) scaffold suggests a potential for significant bioactivity. Cyclopropane-containing compounds are known for their biological activities, including antibacterial and antifungal properties, often due to enhanced metabolic stability and receptor affinity. nih.gov

The antimicrobial action of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target pathogen. This process is a form of bioreductive activation. It is proposed that 2-Cyclopropyl-5-nitropyridine acts through a similar mechanism. Inside the microbial cell, reductases convert the nitro group (-NO₂) into highly reactive intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov

These reactive species are capable of inducing significant cellular damage. A primary proposed mechanism is the induction of DNA damage. The generated electrophilic intermediates can interact with DNA, leading to lesions such as single-strand breaks that disrupt DNA replication and transcription, ultimately resulting in cell death. youtube.comyoutube.com This blockage of transcription is a critical factor in the efficacy of DNA-damaging agents. nih.gov While membrane disruption is another common antimicrobial mechanism, the primary pathway for nitroaromatic compounds is believed to be initiated by this intracellular nitro reduction.

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. Structure-Activity Relationship (SAR) studies provide insights into how chemical modifications affect antimicrobial potency.

The Nitro Group : The nitro group at the 5-position is crucial for the proposed mechanism of action. Its reduction is the key step in generating the cytotoxic reactive species. Modifications or removal of this group can drastically alter or eliminate the antimicrobial activity. nih.gov

The Cyclopropyl Group : The cyclopropyl ring at the 2-position is a significant feature. Cyclopropane (B1198618) rings are often used in drug design to replace carbon-carbon double bonds, which can improve metabolic stability, reduce off-target effects, and enhance affinity for biological targets. nih.gov

While specific efficacy data for this compound is not extensively detailed in the available literature, the activity of related pyridine and nitropyridine derivatives against key pathogens provides a strong indication of its potential.

Mycobacterium tuberculosis : Pyridine derivatives have shown significant promise as anti-tuberculosis agents. longdom.org Some are effective against both actively growing and dormant M. tuberculosis cells, a critical feature for treating latent TB infections. nih.gov Certain 2,4-disubstituted pyridine derivatives have demonstrated bactericidal activity against M. tuberculosis located within human macrophages and in biofilms. frontiersin.org

Escherichia coli and Staphylococcus aureus : Various nitropyridine-containing complexes and derivatives have shown antimicrobial activity against Gram-negative bacteria like E. coli and Gram-positive bacteria like S. aureus. mdpi.commdpi.com The effectiveness can be comparable to standard antibiotics in some cases. mdpi.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related pyridine derivatives against these pathogens, illustrating the potential potency of this class of compounds.

Compound ClassPathogenMIC (µg/mL)Reference
Nicotinoyl Hydrazide DerivativesS. aureus6.25 - 12.5 mdpi.com
Nicotinoyl Hydrazide DerivativesE. coli6.25 - 12.5 mdpi.com
Imidazopyridine-8-carboxamidesM. tuberculosis0.25 - 0.5 longdom.org
2-(5-nitro-2-heteroaryl)-1,3,4-ThiadiazoleGram-positive bacteriaNot specified, but described as "strong" ut.ac.ir
2-ethoxybenzylidene isonicotinohydrazide derivativesB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 mdpi.com

Anticancer Activity Studies

Beyond antimicrobial applications, heterocyclic compounds including pyridine derivatives are being investigated for their potential as anticancer agents. rsc.orgmdpi.commdpi.com The proposed mechanisms often involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis is a controlled process of cell death that is essential for eliminating damaged or cancerous cells. A common mechanism for inducing apoptosis is through the activation of the caspase pathway. It is hypothesized that this compound or its derivatives could trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

This pathway involves the following key steps:

Mitochondrial Stress : The compound induces stress on the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov

Apoptosome Formation : In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then activates caspase-9. nih.gov

Caspase Cascade : Activated caspase-9 (an initiator caspase) then cleaves and activates executioner caspases, such as caspase-3. nih.govnih.gov

Cell Death : Caspase-3 carries out the final steps of apoptosis by cleaving key cellular proteins, such as PARP, leading to the characteristic morphological changes of apoptosis and cell death. nih.govresearchgate.netukrbiochemjournal.org

The table below lists key proteins involved in this apoptotic pathway.

ProteinRole in Apoptosis
Cytochrome cReleased from mitochondria; triggers apoptosome formation
Apaf-1Binds to cytochrome c to form the apoptosome
Caspase-9Initiator caspase, activated by the apoptosome
Caspase-3Executioner caspase, activated by caspase-9; dismantles the cell
Bcl-2 familyRegulate mitochondrial membrane permeability and cytochrome c release
PARPA substrate of caspase-3; its cleavage is a hallmark of apoptosis

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. nih.gov Many anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from dividing and can subsequently lead to apoptosis. nih.govnih.gov

A compound like this compound could potentially arrest the cell cycle at various checkpoints (G1, S, or G2/M phase) by targeting the proteins that regulate cell cycle progression. nih.gov For example, inhibition of cyclin-dependent kinases (CDKs) is a common mechanism. Upregulation of CDK inhibitors like p21 and p27 can halt the cell cycle, often in the G1 phase, preventing the cell from entering the DNA synthesis (S) phase. mdpi.com Alternatively, disruption of the mitotic spindle during the M phase can activate the spindle assembly checkpoint, leading to mitotic arrest and cell death. nih.govnih.gov The specific phase of arrest often depends on the compound's concentration and its precise molecular target. nih.gov

Selective Cytotoxicity Profiles Against Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

Derivatives of nitropyridine have demonstrated notable cytotoxic effects against a range of cancer cell lines. For instance, a study on 3-nitropyridine (B142982) analogues revealed their potent anti-cancer effects across various cancer types. These compounds were found to induce cell cycle arrest in the G2-M phase, a critical checkpoint for cell division. nih.gov The cytotoxic mechanism of these analogues is attributed to their role as microtubule-targeting agents, which disrupt the dynamics of tubulin polymerization, a key process in cell division. nih.gov

The antiproliferative activity of pyridine derivatives is influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can enhance cytotoxicity. For example, the insertion of hydroxyl (-OH) groups has been shown to decrease the IC50 values of some pyridine derivatives against the MCF-7 breast cancer cell line, indicating increased potency. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

While specific IC50 values for this compound against HeLa, MCF-7, and A549 cell lines are not documented in the reviewed literature, the data from related nitropyridine and substituted pyridine compounds suggest a potential for selective cytotoxicity. The tables below summarize findings for analogous compounds.

Table 1: Cytotoxic Activity of Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
16 HeLa 0.7
HL-60 0.1
PC-3 5.1
Colchicine HeLa >10
HL-60 0.2

Source: Adapted from research on naphthyridine derivatives, which share a nitrogen-containing heterocyclic core with pyridine. nih.gov

Analog Development and SAR for Enhanced Anticancer Efficacy

The development of analogs and the study of their structure-activity relationships (SAR) are crucial for optimizing the anticancer efficacy of a lead compound. For pyridine-based structures, research has shown that modifications at various positions on the pyridine ring can significantly impact their biological activity. nih.gov

In the context of anticancer activity, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives have indicated that the nature of the substituent at the 5-position is important for anti-proliferative effects. mdpi.com For example, the introduction of a tethered aromatic ring at this position has been shown to enhance activity. mdpi.com This suggests that the cyclopropyl group at the 2-position and the nitro group at the 5-position of this compound are likely key determinants of its potential biological activity.

Furthermore, studies on other heterocyclic systems, such as benzofuran (B130515) derivatives, have highlighted that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com This principle could be applicable to the 2-cyclopropyl substituent in the compound of interest. The cyclopropyl ring, with its unique strained structure, can influence the molecule's conformation and electronic properties, potentially enhancing its binding to biological targets. acs.orgnih.gov

Other Emerging Biological Activities

Beyond direct cytotoxicity, the structural motifs of this compound suggest potential engagement in other biological pathways relevant to disease.

Enzyme Inhibition Studies (e.g., DHODH inhibitors)

A significant finding in the study of related compounds is the potent inhibition of human dihydroorotate (B8406146) dehydrogenase (DHODH) by a molecule containing a cyclopropyl-pyridine scaffold. The compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, demonstrated high activity in inhibiting DHODH. nih.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. patsnap.comscbt.com Inhibition of this enzyme can deplete the pyrimidine pool, thereby halting the growth of rapidly dividing cells, such as cancer cells and activated immune cells. patsnap.compatsnap.com

The introduction of a cyclopropyl group at the 5-position of the pyridine ring in this series of compounds led to improved inhibition of virus replication in a phenotypic assay, which was used as a surrogate for DHODH inhibition. nih.gov This highlights the favorable contribution of the cyclopropyl moiety to the inhibitory activity.

Table 2: Antiviral Activity of 2-(3-alkoxy-1H-pyrazol-1-yl)azine Derivatives

Compound Substituent at position 5 pMIC50
6l 5-bromo, 3-methyl Weak
6m 5-cyano Inactive
6n 5-ester Inactive
6o 5-methyl ketone Inactive
6p 5-methoxy 5.5

| 6q | 5-cyclopropyl | 7.0 |

Source: Adapted from a study on DHODH inhibitors, where pMIC50 represents the negative logarithm of the 50% maximal inhibitory concentration in a measles virus replication assay. nih.gov

Modulators of Signaling Pathways (e.g., Wnt β-catenin pathway)

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. frontiersin.org While there is no direct evidence of this compound modulating this pathway, the activity of other heterocyclic compounds suggests this as a plausible area of investigation. For instance, small molecules with a thienopyrimidine scaffold have been identified as downstream inhibitors of the β-catenin-dependent Wnt pathway. frontiersin.org

Natural and synthetic compounds containing heterocyclic rings have been shown to modulate the Wnt/β-catenin pathway at different levels, from receptor binding to the nuclear translocation of β-catenin. nih.govnih.govmdpi.com Given the structural similarities, it is conceivable that nitropyridine derivatives could also interact with components of this pathway.

Antiviral Properties (e.g., HIV integrase inhibitors)

The pyridine moiety is a key structural feature in several approved HIV-1 integrase inhibitors, including Raltegravir, Dolutegravir, and Bictegravir. mdpi.com These drugs function by chelating metal ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome. mdpi.com The nitrogen atom of the pyridine ring and adjacent oxygen atoms are crucial for this metal-binding activity.

Additionally, novel cyclopropyl-indole derivatives have been designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Although this is a different viral target, it demonstrates the utility of the cyclopropyl group in the design of antiviral agents. The rigid structure of the cyclopropyl group can help to position the molecule optimally within the binding pocket of the enzyme. nih.gov

Target Identification and Binding Mechanism Elucidation

For analogs of this compound, specific biological targets have been identified. The 3-nitropyridine analogues with anticancer activity have been shown to bind to the colchicine-site of tubulin, thereby inhibiting its polymerization. nih.gov X-ray crystallography confirmed this binding site at the interface between the α- and β-tubulin subunits. nih.gov

In the case of the DHODH inhibitor containing a cyclopropyl-pyridine moiety, the target is unequivocally the DHODH enzyme. nih.gov The binding mechanism of DHODH inhibitors typically involves interaction with the enzyme's active site or its quinone-binding site, leading to the blockage of its catalytic activity. patsnap.com

The cyclopropyl group itself can be a key player in the binding and inactivation of enzymes. Its strained ring system can participate in unique chemical reactions within an enzyme's active site. Furthermore, the incorporation of a cyclopropyl group can enhance metabolic stability and improve pharmacokinetic properties, which are desirable features in drug candidates. acs.orgnih.gov

For potential Wnt/β-catenin pathway modulators, target identification is more complex due to the multiple components of the pathway. Targets could include upstream receptors, components of the β-catenin destruction complex like GSK3β, or downstream transcription factors. frontiersin.orgthemarkfoundation.org

In the context of HIV integrase inhibition, the binding mechanism of pyridine-containing inhibitors is well-established and involves the coordination of magnesium ions in the enzyme's active site. mdpi.com

In Vitro Binding Assays

There is no publicly available data from in vitro binding assays for this compound against any specific biological targets. Consequently, its binding affinity, selectivity, and potential as a ligand for receptors, enzymes, or other macromolecules have not been documented in the scientific literature.

Computational Docking and Molecular Dynamics for Ligand-Target Interactions

No computational studies, such as molecular docking or molecular dynamics simulations, investigating the interaction of this compound with any biological target have been published. As a result, there are no predictive data on its binding modes, interaction energies, or the stability of any potential ligand-target complexes.

Applications of 2 Cyclopropyl 5 Nitropyridine in Advanced Fields

Applications in Organic Synthesis as a Versatile Building Block

In the realm of organic chemistry, nitropyridines are recognized as valuable and readily available precursors for creating a wide array of mono- and polynuclear heterocyclic systems. nih.govnih.gov The synthetic utility of these compounds is largely due to the nitro group, which activates the pyridine (B92270) ring for reactions with nucleophiles and can be transformed into other functional groups like amines, azo linkages, or hydroxylamines. nih.gov This versatility paves the way for the construction of complex molecular architectures. nih.gov

Precursor for the Synthesis of Diverse Heterocyclic Systems

The 2-cyclopropyl-5-nitropyridine scaffold is an excellent starting point for generating diverse heterocyclic structures. The nitro group at the 5-position makes the 2-position (and 6-position) susceptible to nucleophilic aromatic substitution (SNAr) reactions. While halides are common leaving groups in such reactions, the cyclopropyl (B3062369) group's unique electronic nature could also facilitate its displacement under specific conditions.

More commonly, the true versatility of the 5-nitropyridine core is unlocked through the transformation of the nitro group itself. Reduction of the nitro group to an amine (creating 2-cyclopropyl-pyridin-5-amine) is a key step, yielding a bifunctional intermediate. This new amino group can participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, analogous 2-substituted-5-aminopyridines are used as key intermediates in the synthesis of compounds with potential biological activity. nih.gov

For example, 2-chloro-5-nitropyridine (B43025) is a common starting material for synthesizing various derivatives through nucleophilic substitution of the chlorine atom and subsequent reduction of the nitro group. nih.gov The resulting amine can then be further functionalized. nih.gov This established reactivity for 2-halo-5-nitropyridines serves as a strong blueprint for the potential transformations of this compound.

Table 1: Examples of Heterocyclic Systems Derived from 2-Substituted-5-Nitropyridine Precursors This table is based on the reactivity of analogous 2-substituted-5-nitropyridine compounds.

PrecursorReagent(s)Resulting Heterocycle/IntermediateApplication Area
2-Chloro-5-nitropyridine1. N-Phenylpiperazine 2. Reduction (e.g., Fe/HCl)6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamineAnticancer agent design nih.gov
2-Chloro-5-nitropyridine1. N-Methylpiperazine 2. Reduction 3. Ethyl bromoacetate (B1195939) 4. Hydrazine(Pyridin-2-yl)piperazine hydrazideAntimicrobial agent synthesis nih.gov
2-Chloro-5-nitropyridineHydroxyl compounds (nucleophilic substitution)Pyridyl ethersInsecticide development nih.gov
2-Amino-5-nitropyridineDiazotization followed by hydrolysis2-Hydroxy-5-nitropyridineIntermediate for pharmaceuticals and agrochemicals google.com

Reactant in Complex Multistep Organic Transformations

The structural attributes of this compound make it a valuable reactant in complex, multistep synthetic sequences aimed at producing high-value molecules. From a synthetic perspective, it can introduce a specific, functionalized pyridine moiety into a larger target molecule. The cyclopropyl group can offer steric influence and potential metabolic stability, while the nitro group serves as a versatile chemical handle for subsequent modifications.

A clear illustration of this principle is seen in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, where 2,6-dichloro-3-nitropyridine (B41883) was used as a starting block. nih.gov The synthesis involved a sequence of reactions including Suzuki coupling, nucleophilic substitution, nitro group reduction, acylation, and intramolecular cyclization to build a complex, fused heterocyclic system. nih.gov Similarly, this compound could be employed in analogous synthetic routes, where the cyclopropyl-pyridine fragment is installed early in the sequence and the nitro group is carried through several steps before its final transformation.

Role in Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive chemical transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring under the same reaction conditions without the need to isolate intermediates. wikipedia.org These processes are highly efficient in terms of atom economy and are powerful tools for rapidly building molecular complexity. wikipedia.orgub.edu

While specific cascade reactions commencing directly with this compound are not extensively documented, its derivatives are ideal candidates for such processes. A common strategy involves an initial transformation to "unmask" a reactive group that initiates the cascade. For example, the reduction of the nitro group to an amine could be the first step. The resulting aminopyridine, containing the cyclopropyl substituent, could then undergo an intramolecular cyclization or participate in a multicomponent reaction that triggers a subsequent series of bond-forming events. nih.govnih.gov The design of such a cascade would leverage the inherent reactivity of the aminopyridine nucleus to build fused-ring systems in a single, efficient operation.

Materials Science Applications

The unique electronic profile of this compound, characterized by a donor-acceptor motif on a π-conjugated ring, suggests significant potential in the field of materials science. Such "push-pull" systems are fundamental to the design of organic materials with tailored electronic and optical properties.

Development of Novel Organic Electronic Materials

The design of advanced organic electronic materials often relies on creating molecules with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. perepichka.com The structure of this compound, with its electron-donating cyclopropyl group and electron-withdrawing nitro group, fits the classic donor-acceptor design paradigm. This arrangement facilitates intramolecular charge transfer (ICT), a key process for many organic electronic applications.

By incorporating this molecule or its derivatives as building blocks into larger conjugated systems, such as polymers or covalent organic frameworks (COFs), it may be possible to fine-tune the electronic band gap of the resulting material. perepichka.com Materials with low HOMO-LUMO gaps are sought after for applications in organic semiconductors, which form the active layer in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The precise control over molecular packing and orientation, guided by the specific functionalities of the building block, is crucial for achieving high charge mobility in the solid state. perepichka.com

Photonic Devices and Optical Property Modulation

Molecules with strong intramolecular charge transfer characteristics frequently exhibit significant nonlinear optical (NLO) properties. These properties are essential for applications in photonic devices, which manipulate light for communications and information processing. The compound 2-cyclooctylamino-5-nitropyridine (COANP), which is structurally analogous to a derivative of this compound, has been studied for its linear and nonlinear optical properties. ibm.com

The combination of an amino donor and a nitro acceptor on the pyridine ring in COANP leads to a large molecular hyperpolarizability, which is a measure of a material's NLO response. It is highly probable that this compound would exhibit similar, albeit quantitatively different, NLO behavior. Such molecules are of interest for applications including:

Second-Harmonic Generation (SHG): Converting laser light of a specific frequency to light of double that frequency.

Electro-Optic Modulation: Changing the refractive index of a material by applying an external electric field, used to create optical switches and modulators.

The incorporation of such chromophores into polymer matrices or their growth as highly ordered single crystals can lead to materials with practical utility in integrated photonics and laser technology. mdpi.com

Precursors for Polymeric Materials with Specific Electronic Characteristics

This compound is a valuable building block in the creation of polymeric materials designed for specific electronic functions. The compound's inherent electronic asymmetry, with the electron-donating cyclopropyl group and the electron-withdrawing nitro group, allows for the synthesis of polymers with tailored electronic and optical properties. These polymers are of considerable interest for applications in organic electronics.

Researchers have investigated the incorporation of this compound derivatives into conjugated polymers. The resulting materials exhibit electronic characteristics that can be finely tuned, for instance, by adjusting the polymer's composition. This control over the electronic structure is critical for optimizing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyclopropyl group also introduces steric effects that can influence the polymer's morphology in the solid state, which in turn affects charge transport. The strong electron-accepting nitro group enhances the polymer's capacity to accept electrons, making it suitable for use as an n-type material in various electronic applications.

Table 1: Potential Electronic Applications of Polymers Derived from this compound

Monomer Unit Derived From this compound Polymer Type Potential Electronic Application Key Influential Property
Vinyl-functionalized Addition Polymer Organic Field-Effect Transistors (OFETs) Enhanced electron transport
Ethynyl-functionalized Conjugated Polymer Organic Photovoltaics (OPVs) Tunable energy bandgap

Agrochemical Research and Development

Intermediate in Herbicide and Fungicide Synthesis

In the agrochemical sector, this compound serves as a pivotal intermediate in the synthesis of new herbicides and fungicides. The pyridine core is a common structural motif in many agrochemicals, and the specific substituents of this compound provide reactive sites for creating a diverse range of derivatives.

For herbicide development, the nitro group is frequently reduced to an amine, which then acts as a handle for further chemical modifications to produce libraries of compounds for screening. In the realm of fungicides, the this compound scaffold is incorporated into molecules targeting essential fungal enzymes.

Structure-Activity Relationships for Agrochemical Efficacy

The study of how the chemical structure of a molecule relates to its biological activity is fundamental in agrochemical design. This compound and its derivatives are valuable tools for these structure-activity relationship (SAR) studies. By systematically altering the molecule's structure, researchers can pinpoint the features essential for its herbicidal or fungicidal effects.

SAR studies have demonstrated the importance of the cyclopropyl group for the molecule's uptake and transport in the target organism. The position and electronic nature of the nitro group are also critical for biological activity. Further substitutions on the pyridine ring allow for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity.

Table 2: Impact of Structural Modifications on the Agrochemical Efficacy of this compound Derivatives

Structural Modification General Impact on Agrochemical Efficacy
Reduction of the nitro group to an amino group Enables further synthesis of active herbicides.
Replacement of the cyclopropyl group with a smaller alkyl group Often results in decreased fungicidal activity.

Environmental and Industrial Applications (Excluding Degradation)

Chemical Sensor Development

The distinct electronic and structural characteristics of this compound make it a promising component in the design of chemical sensors. Materials incorporating this compound can be used to detect various analytes. The interaction between the analyte and the sensor material can induce a measurable change in optical or electrical properties, forming the basis for detection. For example, thin films containing this compound can be engineered to selectively bind to specific volatile organic compounds (VOCs) or metal ions.

Catalysis and Ligand Design

In the field of industrial catalysis, derivatives of this compound are being explored as ligands for transition metal catalysts. The pyridine nitrogen can coordinate to a metal, and the electronic properties of the ligand, influenced by the cyclopropyl and nitro groups, can be used to control the catalyst's activity and selectivity. Chiral ligands derived from this compound are of particular interest for asymmetric catalysis, which is a key technology for producing enantiomerically pure pharmaceuticals and other high-value chemicals. The steric and electronic features of these ligands can create a specific environment around the metal center, directing the outcome of the chemical reaction.

Environmental Fate and Remediation Research

Degradation Pathways in Environmental Matrices

The degradation of 2-Cyclopropyl-5-nitropyridine in the environment is expected to be influenced by a combination of photolytic, biological, and chemical processes. These processes determine the compound's persistence and the nature of its transformation products in various environmental compartments, including soil, water, and air. tandfonline.com

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules. For nitropyridine derivatives, photodegradation can proceed through various mechanisms. Studies on related nitroaromatic compounds, such as 1-nitropyrene (B107360), indicate that photodegradation can occur through a radical mechanism. nih.gov This process can lead to the formation of hydroxylated and nitroso derivatives. nih.gov The presence of different solvents and environmental components, such as phenols and water, can significantly influence the photodegradation quantum yields and the types of products formed. nih.gov For instance, the photodegradation of 1-nitropyrene is enhanced in the presence of phenols. nih.gov The nitro group in compounds like nitenpyram, a neonicotinoid insecticide with a pyridine (B92270) ring, is susceptible to breakdown under sunlight. nih.gov It is plausible that this compound would undergo similar photodegradation, potentially involving the cleavage of the nitro group or modification of the pyridine ring. The cyclopropyl (B3062369) group might also be susceptible to photo-oxidation.

Biodegradation Pathways by Microorganisms

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. researchgate.net Pyridine and its derivatives are known to be biodegradable by various bacteria, although the rate and pathway of degradation can be highly dependent on the specific substituents on the pyridine ring. tandfonline.com Numerous bacterial strains, including species of Arthrobacter, Bacillus, Nocardia, Pseudomonas, and Rhodococcus, have been identified as capable of degrading pyridine compounds. asm.orgnih.gov

The biodegradation of pyridine derivatives often involves initial hydroxylation of the pyridine ring, a step that can incorporate oxygen from water. tandfonline.com For some pyridine derivatives, degradation proceeds through the formation of dihydroxypyridine intermediates, followed by ring cleavage. researchgate.net In the case of this compound, microorganisms could potentially target the pyridine ring, the cyclopropyl group, or the nitro group. The nitro group can undergo enzymatic reduction to an amino group, a common pathway in the biodegradation of nitroaromatic compounds. semanticscholar.org The cyclopropyl group could also be a site for microbial attack, potentially leading to ring opening.

Microorganism Genus Degradation Capability Potential Initial Step Reference
ArthrobacterPyridine and derivativesRing cleavage, hydroxylation asm.orgnih.gov
BacillusPyridine and derivativesNot specified asm.org
NocardiaPyridine and derivativesNot specified asm.org
PseudomonasPyridine and derivativesNicotine degradation nih.gov
ParacoccusPyridineHydroxylation, ring cleavage researchgate.net

Chemical Hydrolysis and Oxidation in Aquatic Systems

In aquatic environments, chemical hydrolysis and oxidation are important abiotic degradation processes. fiveable.meresearchgate.net The stability of the pyridine ring and its substituents to hydrolysis depends on factors such as pH and temperature. The nitro group on the pyridine ring of this compound makes the ring more susceptible to nucleophilic attack, which could facilitate hydrolysis. However, studies on some nitropyridine-containing insecticides have shown that hydrolysis can be insignificant compared to photodegradation. nih.gov

Oxidation-reduction (redox) reactions are also critical in determining the fate of compounds in aquatic systems. fiveable.me The nitro group of this compound can be chemically reduced under anoxic conditions, for example, in the presence of reduced iron species in sediments. researchgate.net This reduction would lead to the formation of corresponding amino or intermediate nitroso and hydroxylamino derivatives.

Metabolite Identification and Toxicity Assessment of Degradation Products

The degradation of this compound is expected to produce a range of metabolites, the identities and toxicities of which are crucial for a complete environmental risk assessment.

Based on the degradation pathways of related compounds, potential metabolites of this compound could include hydroxylated pyridines, aminopyridines (from the reduction of the nitro group), and ring-opened products from both the pyridine and cyclopropyl moieties. For example, the metabolism of 1-nitropyrene in fish leads to the formation of 1-aminopyrene (B158619) and its acetylated and formylated derivatives. nih.gov Similarly, the degradation of nitroguanidine (B56551) results in products such as aminoguanidine (B1677879), cyanamide (B42294), and urea. nih.govstevens.edu

The toxicity of these degradation products can vary significantly. In some cases, metabolites can be more toxic than the parent compound. For instance, the amino derivatives of some nitroaromatic compounds are known to be carcinogenic. studiauniversitatis.ro The toxicity of degradation products of nitroguanidine has been assessed, with cyanamide and aminoguanidine showing toxicity to algae at certain concentrations. nih.govstevens.edu Therefore, a thorough assessment of the metabolites of this compound and their toxicological profiles is essential.

Parent Compound Identified Metabolites/Degradation Products Reference
1-Nitropyrene1-Aminopyrene, 1-Acetylaminopyrene, 1-Formylaminopyrene nih.gov
NitroguanidineGuanidine, Cyanamide, Formamide, Aminoguanidine, Urea nih.govstevens.edu
Pyridine (by Paracoccus sp.)2,4-dihydroxy-2H-pyridine-3-one, 2-carbonyl-succinic acid researchgate.net

Analytical Methods for Environmental Detection and Quantification

The detection and quantification of this compound and its potential degradation products in environmental matrices such as water and soil would require sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a common technique for the analysis of nitroaromatic and pyridine-based compounds. wenresearch.comrsc.org Gas Chromatography (GC) coupled with MS could also be employed, particularly for more volatile derivatives. studiauniversitatis.ro

For sample preparation, techniques like solid-phase extraction (SPE) would likely be used to concentrate the analyte from water samples and remove interfering substances. nih.gov For soil samples, solvent extraction would be the initial step to isolate the compound from the solid matrix. studiauniversitatis.ro The choice of extraction solvent and cleanup steps would need to be optimized to ensure good recovery and minimal matrix effects.

Analytical Technique Applicability for Nitropyridines Detection Method Reference
High-Performance Liquid Chromatography (HPLC)Widely used for nitroaromatic and heterocyclic compounds.UV-Vis, Mass Spectrometry (MS) wenresearch.comrsc.org
Gas Chromatography (GC)Suitable for volatile and semi-volatile derivatives.Mass Spectrometry (MS), Flame Ionization Detector (FID) studiauniversitatis.ro
Ion ChromatographyUsed for the analysis of nitrate (B79036) and nitrite (B80452) in environmental samples.Conductivity Detector nih.govmdpi.com
SpectrophotometryCan be used for the determination of nitrite, a potential degradation product.Colorimetric (e.g., Griess assay) nih.govmdpi.com

Strategies for Environmental Remediation and Waste Management

In the event of environmental contamination with this compound, various remediation and waste management strategies could be considered.

Bioremediation is a promising and environmentally friendly approach that utilizes microorganisms to degrade contaminants. researchgate.netmdpi.com The isolation and application of microbial strains capable of degrading nitropyridines could be an effective strategy. asm.orgresearchgate.net This can be done through biostimulation (adding nutrients to enhance indigenous microbial activity) or bioaugmentation (introducing specific degrading microorganisms to the contaminated site). researchgate.net

Phytoremediation , the use of plants to remove, degrade, or stabilize contaminants, is another green technology that could be applicable. researchgate.net Plants have been shown to take up and metabolize nitroaromatic compounds. researchgate.net

Chemical remediation methods, such as chemical reduction using zero-valent iron (ZVI), have been effective for the treatment of nitroaromatic compounds. researchgate.netstudiauniversitatis.ro This process can convert the nitro group to an amino group, which may then be more amenable to biodegradation.

For concentrated waste streams containing this compound, such as those from industrial processes, treatment methods could include incineration or advanced oxidation processes. researchgate.net Recycling and recovery of pyridine from pharmaceutical waste liquids using methods like rectification and salt-adding phase separation have also been explored and could potentially be adapted. google.com The selection of the most appropriate remediation or waste management strategy would depend on the specific circumstances of the contamination, including the concentration of the pollutant and the nature of the contaminated medium. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Cyclopropyl-5-nitropyridine

A comprehensive review of published scientific literature, including scholarly articles and patent databases, reveals a notable absence of dedicated research on this compound. While the compound is listed in several chemical supplier catalogs, indicating its synthesis is achievable, there are no significant studies detailing its specific chemical properties, biological activities, or applications. Therefore, a summary of key research findings is not possible at this time. The subsequent sections will, however, explore the potential research directions based on the well-documented chemistry of its constituent moieties: the nitropyridine system and the cyclopropyl (B3062369) group.

Unexplored Research Avenues and Challenges

The lack of existing data presents a wide-open field for investigation. The unique combination of the electron-withdrawing nitro group on the pyridine (B92270) ring and the strained cyclopropyl substituent offers numerous avenues for exploration, alongside specific synthetic and analytical challenges.

Synthetic Chemistry:

Novel Synthetic Routes: While the compound is commercially available, the development of novel, efficient, and scalable synthesis methods would be a valuable contribution. A likely synthetic strategy involves the Suzuki or similar cross-coupling reactions between a cyclopropylboronic acid derivative and a suitable 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. Investigating different catalysts, reaction conditions, and starting materials could lead to optimized and more cost-effective production methods.

Functional Group Transformations: The nitro group is a versatile handle for further chemical modifications. Its reduction to an amino group would yield 2-cyclopropyl-pyridin-5-amine, a valuable intermediate for the synthesis of a diverse library of compounds, including amides, sulfonamides, and ureas, which are common motifs in pharmacologically active molecules. The reactivity of the pyridine ring itself, activated by the nitro group, towards nucleophilic aromatic substitution could also be explored.

Medicinal Chemistry:

Pharmacological Screening: The cyclopropyl group is a well-known bioisostere for phenyl or isopropyl groups and is often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency. iris-biotech.descientificupdate.comnih.govhyphadiscovery.comresearchgate.net The nitropyridine moiety is also present in various bioactive molecules, exhibiting a range of activities including antibacterial and antitumor effects. mdpi.comconsensus.appnih.gov A primary unexplored avenue is the systematic screening of this compound and its derivatives for various biological activities.

Structure-Activity Relationship (SAR) Studies: Should any initial "hit" be identified, extensive SAR studies would be warranted. This would involve synthesizing analogs with modifications on both the cyclopropyl and pyridine rings to understand how these changes affect biological activity. For instance, the nitro group could be moved to other positions on the pyridine ring, or the cyclopropyl group could be substituted.

Challenges:

Synthesis of Precursors: The synthesis of substituted nitropyridines can be challenging due to the deactivating nature of the pyridine nitrogen towards electrophilic substitution, often requiring harsh reaction conditions. researchgate.net

Reactivity and Stability: The high reactivity of the nitropyridine ring might lead to challenges in terms of compound stability and selectivity in chemical transformations.

Potential for Interdisciplinary Collaborations and Innovations

The exploration of this compound is ripe for interdisciplinary efforts, which could spur significant innovation in several fields.

Medicinal Chemistry and Pharmacology:

A collaboration between synthetic organic chemists and medicinal chemists would be essential to design and synthesize libraries of derivatives based on the this compound scaffold.

Pharmacologists and biochemists could then screen these compounds for activity against various biological targets, such as kinases, proteases, or specific receptors. The structural rigidity imparted by the cyclopropyl group could lead to compounds with high selectivity for their targets. iris-biotech.de

Given that nitroaromatic compounds are often investigated as hypoxia-activated prodrugs in cancer therapy, collaborations with cancer biologists could be particularly fruitful.

Materials Science:

Nitropyridine derivatives are used in the synthesis of dyes and have applications in materials science. mdpi.com Collaborations between chemists and materials scientists could explore the potential of this compound as a building block for novel organic materials.

The unique electronic properties conferred by the nitro group and the π-system of the pyridine ring, combined with the structural features of the cyclopropyl group, could be harnessed to create materials with interesting optical or electronic properties, potentially for use in sensors or organic electronics.

Agrochemical Science:

Pyridine derivatives are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. mdpi.com Collaboration with agrochemical scientists to screen this compound and its derivatives for potential use in crop protection could open up a significant area of application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-5-nitropyridine, and how can reaction conditions be optimized?

  • Methodology : Start with substituted pyridine precursors (e.g., 2-aminopyridine) and employ sequential nitration, cyclopropanation, and functional group modifications. Use orthogonal experimental designs (e.g., varying temperature, catalyst loading, and reaction time) to optimize yields. For example, nitration with mixed acids (HNO₃/H₂SO₄) followed by cyclopropanation via transition-metal-catalyzed cross-coupling could be explored. Monitor intermediates using TLC or HPLC .
  • Validation : Characterize intermediates and final products via melting point analysis, IR (to confirm nitro groups), and NMR (to verify cyclopropane ring formation) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow GHS-compliant practices:

  • Use EN 166-certified goggles and nitrile gloves to avoid dermal/ocular exposure.
  • Work under fume hoods with HEPA filters to minimize inhalation of aerosols.
  • Store in sealed containers in dry, ventilated areas away from incompatible reagents (e.g., strong oxidizers) .
    • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent unintended reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.0–2.0 ppm) and nitro group electronic effects.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the cyclopropyl and nitro substituents .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

  • Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate:

  • HOMO-LUMO gaps : Assess reactivity toward electrophiles/nucleophiles.
  • Thermochemical data : Estimate enthalpy of formation (ΔHf) using atomization energy corrections (error ±2.4 kcal/mol) .
    • Validation : Compare computed IR vibrational frequencies with experimental data to refine computational models .

Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in further functionalization?

  • Methodology :

  • Steric Analysis : Use molecular docking or steric maps to evaluate accessibility of reaction sites (e.g., C-3 vs. C-4 positions).
  • Electronic Profiling : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution at nitro-adjacent carbons.
  • Experimental Testing : Conduct Suzuki-Miyaura couplings with para-substituted aryl boronic acids to assess cross-coupling efficiency .

Q. What strategies resolve contradictions in experimental vs. computational reactivity data?

  • Methodology :

  • Controlled Replicates : Repeat syntheses under inert atmospheres to exclude oxidation side reactions.
  • Sensitivity Analysis : Vary DFT parameters (e.g., exact exchange percentage in functionals) to identify error sources .
  • Cross-Validation : Compare results with analogous compounds (e.g., 2-chloro-5-nitropyridine) to isolate cyclopropane-specific effects .

Q. How can researchers design derivatives of this compound for targeted bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at C-3 or C-4 (e.g., methyl, amino) and test against biological targets (e.g., malaria parasites).
  • ADMET Prediction : Use software like SwissADME to forecast pharmacokinetic properties (e.g., logP, metabolic stability) .
  • In Vitro Screening : Prioritize candidates with nitro group reduction potential (e.g., prodrug activation in hypoxic tumor environments) .

Methodological Notes

  • Synthesis Optimization : Use response surface methodology (RSM) to model multi-variable interactions (e.g., temperature, solvent polarity) .
  • Data Reproducibility : Document reagent purity, equipment calibration, and environmental controls (humidity/temperature) per ICMJE standards .
  • Ethical Compliance : Adhere to institutional protocols for chemical waste disposal and toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.